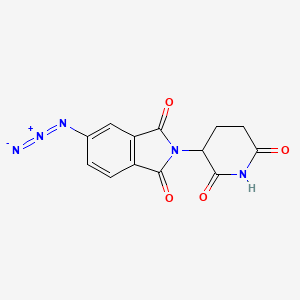

5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

CAS No.:

Cat. No.: VC20461112

Molecular Formula: C13H9N5O4

Molecular Weight: 299.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9N5O4 |

|---|---|

| Molecular Weight | 299.24 g/mol |

| IUPAC Name | 5-azido-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C13H9N5O4/c14-17-16-6-1-2-7-8(5-6)13(22)18(12(7)21)9-3-4-10(19)15-11(9)20/h1-2,5,9H,3-4H2,(H,15,19,20) |

| Standard InChI Key | JVVGPGVAUOFYCM-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N=[N+]=[N-] |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 5-azido-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, reflects its core components:

-

An isoindole-1,3-dione backbone (phthalimide) substituted at position 2 with a 2,6-dioxopiperidin-3-yl group.

-

An azido group () at position 5 of the isoindole ring.

Key molecular identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.24 g/mol |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N=[N+]=[N-] |

| InChI Key | JVVGPGVAUOFYCM-UHFFFAOYSA-N |

The azido group introduces unique reactivity, including potential for click chemistry applications, while the dioxopiperidine moiety is associated with biological interactions, such as binding to cereblon in ubiquitin ligase complexes .

Synthesis and Analytical Characterization

Synthetic Pathways

While no explicit synthesis protocol for this compound is documented, its preparation likely involves multi-step organic transformations common to phthalimide derivatives:

-

Formation of the Phthalimide Core: Nitration or azidation of a pre-functionalized phthalic anhydride precursor.

-

Introduction of the Piperidine-2,6-dione Group: Condensation of 3-aminopiperidine-2,6-dione with the azido-substituted phthalimide intermediate .

A hypothetical route could involve:

-

Step 1: Azidation of 5-nitroisoindoline-1,3-dione via nucleophilic substitution with sodium azide.

-

Step 2: Reductive amination to attach the 2,6-dioxopiperidin-3-yl group, followed by cyclization.

Analytical Data

The compound’s structural verification relies on spectroscopic methods:

-

IR Spectroscopy: Peaks at ~2100 cm (azide stretch), 1700–1750 cm (carbonyl groups).

-

NMR: Distinct signals for the piperidine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.0 ppm).

-

Mass Spectrometry: Molecular ion peak at m/z 299.24 (M).

Research Prospects and Challenges

Unanswered Questions

-

Stability in Biological Systems: How does the azido group affect pharmacokinetics (e.g., metabolic clearance)?

-

Target Engagement: Does the compound bind cereblon or other targets implicated in immunomodulation?

Future Directions

-

Click Chemistry Applications: Conjugation with alkynes for antibody-drug conjugates (ADCs).

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the azido and dioxopiperidine groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume